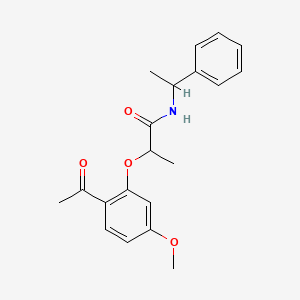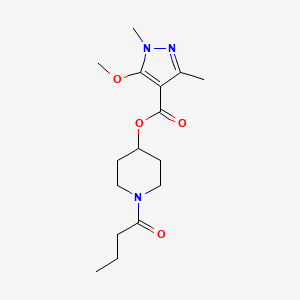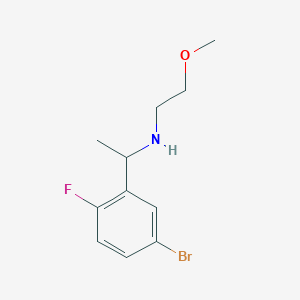
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, also known as AMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes.
Mécanisme D'action
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in several cell types, including immune cells, epithelial cells, and neurons. The P2X7 receptor is involved in several physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. By blocking the P2X7 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. In vivo studies have shown that this compound can reduce inflammation and pain in several disease models, including multiple sclerosis and arthritis. Additionally, this compound has been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific modulation of this receptor without affecting other receptors or ion channels. Additionally, this compound has been extensively studied and has a well-established synthesis method. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, this compound may have off-target effects on other receptors or ion channels, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide. One potential direction is to further investigate its potential therapeutic benefits in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for using this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects on other receptors or ion channels.
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes. This compound has potential therapeutic benefits in several disease models, including multiple sclerosis, Alzheimer's disease, and cancer. Further research is needed to fully understand the potential of this compound and its limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 2-methoxy-5-acetyloxybenzoic acid with thionyl chloride, which results in the formation of 2-methoxy-5-chlorobenzoyl chloride. The next step involves the reaction of 2-methoxy-5-chlorobenzoyl chloride with N-(1-phenylethyl)propan-2-amine, which results in the formation of this compound, or this compound.
Applications De Recherche Scientifique
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. This compound has been shown to have potential therapeutic benefits in several disease models, including multiple sclerosis, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(16-8-6-5-7-9-16)21-20(23)15(3)25-19-12-17(24-4)10-11-18(19)14(2)22/h5-13,15H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYDPECLOUTWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)OC2=C(C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)

![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)
![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)
![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)

![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)